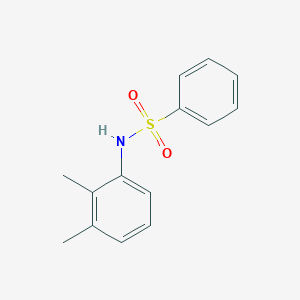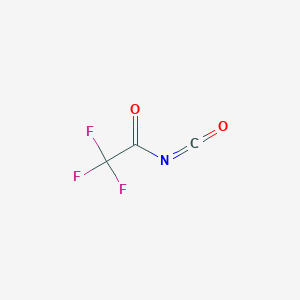
3,3-Dichloro-1-phenylquinoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-1-phenylquinoline-2,4-dione, also known as DCQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DCQ is a quinoline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
The mechanism of action of 3,3-Dichloro-1-phenylquinoline-2,4-dione is complex and varies depending on the specific biological target being studied. However, in general, 3,3-Dichloro-1-phenylquinoline-2,4-dione is thought to exert its effects through the inhibition of certain enzymes or ion channels, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit a range of biochemical and physiological effects, including inhibition of certain enzymes involved in cancer cell growth, modulation of ion channel activity in the brain, and activity against a range of different biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit antioxidant and anti-inflammatory effects, making it a promising candidate for use in various disease models.
実験室実験の利点と制限
One of the main advantages of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its ability to exhibit activity against a range of different biological targets, making it a versatile tool for researchers. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving 3,3-Dichloro-1-phenylquinoline-2,4-dione. One area of interest is the development of new 3,3-Dichloro-1-phenylquinoline-2,4-dione derivatives with improved activity and selectivity against specific biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione may be studied further for its potential use in drug discovery, as well as its potential applications in disease models and other areas of scientific research. Overall, the versatility and potential of 3,3-Dichloro-1-phenylquinoline-2,4-dione make it an exciting area of research with many promising avenues for future exploration.
合成法
3,3-Dichloro-1-phenylquinoline-2,4-dione can be synthesized through a variety of methods, including the reaction of 3,3-dichloro-1-phenylindolin-2-one with ethyl acetoacetate in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 3,3-Dichloro-1-phenylquinoline-2,4-dione.
科学的研究の応用
3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit anti-tumor effects through its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In neuroscience, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential use as a tool to study the function of certain ion channels in the brain. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been investigated for its potential use in drug discovery, as it has been found to exhibit activity against a range of different biological targets.
特性
CAS番号 |
17247-37-9 |
|---|---|
製品名 |
3,3-Dichloro-1-phenylquinoline-2,4-dione |
分子式 |
C15H9Cl2NO2 |
分子量 |
306.1 g/mol |
IUPAC名 |
3,3-dichloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-15(17)13(19)11-8-4-5-9-12(11)18(14(15)20)10-6-2-1-3-7-10/h1-9H |
InChIキー |
NBWVSBMFATXBKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



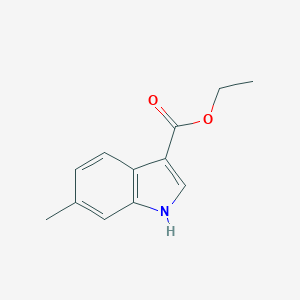


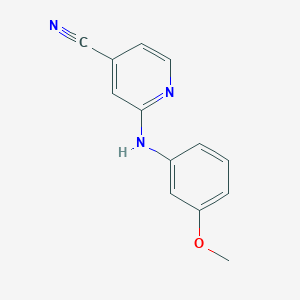
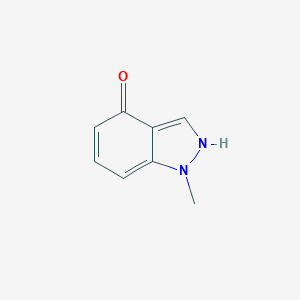
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
